2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
Description
2-({2-Benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a fused imidazo[1,2-c]quinazolinone core. The compound is characterized by a benzyl substituent at position 2 of the imidazoquinazoline ring and a sulfanyl-linked acetamide group substituted with a 2-methoxyphenyl moiety. The compound’s structural determination and refinement likely rely on crystallographic tools such as SHELXL, a program widely used for small-molecule refinement .
Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-33-22-14-8-7-13-20(22)27-23(31)16-34-26-29-19-12-6-5-11-18(19)24-28-21(25(32)30(24)26)15-17-9-3-2-4-10-17/h2-14,21H,15-16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSRKSVDMGBYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multi-step reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or tool for studying biological processes.
Medicine: Its structure suggests potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Biological Activity
The compound 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a member of the imidazoquinazoline family, which has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anticancer and antimicrobial activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 480.57 g/mol. The structure consists of:
- An imidazo[1,2-c]quinazoline core
- A benzyl group
- A methoxyphenylacetamide moiety
This unique structural arrangement contributes to its diverse biological activity.
Anticancer Properties
Research indicates that compounds within the imidazoquinazoline class exhibit significant anticancer properties. The mechanism of action typically involves:
- Enzyme Inhibition : Compounds can inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : They may trigger programmed cell death in cancerous cells.
Case Study :
A study published in the Journal of Medicinal Chemistry evaluated various imidazoquinazoline derivatives against human cancer cell lines. The findings demonstrated that modifications in the structure significantly influenced anticancer potency. For instance, related compounds showed IC50 values indicating effective inhibition of cell growth:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Related Compound A | MCF-7 | 12.50 |
| Related Compound B | Bel-7402 | 17.82 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial activity against various pathogens. Its oil-soluble nature enhances bioavailability and distribution within biological systems.
Research Findings :
Studies have shown that imidazoquinazoline derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. The antimicrobial mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Antimicrobial Screening Results :
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Related Compound C | S. aureus | 15 µg/mL |
| Related Compound D | Pseudomonas aeruginosa | 20 µg/mL |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that its oil-soluble nature may enhance absorption and distribution in vivo. Understanding these properties is crucial for developing effective therapeutic applications.
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of this compound?
Answer:
The synthesis typically involves coupling reactions between sulfur-containing intermediates and acetamide derivatives. For example:
- Step 1: React 2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-thiol with chloroacetyl chloride in dioxane at 20–25°C, using triethylamine as a base to neutralize HCl byproducts .
- Step 2: Introduce the 2-methoxyphenylacetamide moiety via nucleophilic substitution. Monitor reaction progress by TLC (e.g., chloroform:methanol 7:3) .
- Optimization: Adjust stoichiometry (1.2–1.5 eq of hydrazine hydrate) and reflux time (4–6 hours) to improve yield .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR: Verify substituent positions (e.g., benzyl, methoxyphenyl) via characteristic shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy at δ ~3.8 ppm) .
- LC-MS: Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) and purity (>95%) .
- Elemental Analysis: Compare calculated vs. observed C, H, N, S percentages (e.g., ±0.3% deviation) .
Advanced: What computational strategies can predict reaction pathways for derivatives of this compound?
Answer:
- Reaction Path Search: Employ quantum chemical calculations (e.g., DFT) to model intermediates and transition states. Tools like Gaussian or ORCA can optimize geometries and calculate activation energies .
- Machine Learning: Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, temperature) for novel derivatives .
- Feedback Loop: Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions iteratively .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
- Standardized Assays: Re-evaluate activity under controlled conditions (e.g., fixed cell lines, consistent IC50 protocols). For example, discrepancies in anti-cancer efficacy may arise from variable cell viability assays .
- Dose-Response Analysis: Perform multi-concentration tests (e.g., 0.1–100 µM) to identify non-linear effects .
- Mechanistic Studies: Use techniques like SPR (surface plasmon resonance) or microscale thermophoresis to validate target binding affinity .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Recrystallization: Use ethanol-DMF (1:1) to remove unreacted starting materials .
- Column Chromatography: Employ silica gel with gradient elution (e.g., hexane:ethyl acetate 3:1 to 1:2) for polar impurities .
- HPLC: Apply reverse-phase C18 columns (acetonitrile:water 60:40) for high-purity isolation (>98%) .
Advanced: How can in silico methods guide the design of more potent derivatives?
Answer:
- Molecular Docking: Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize candidates with favorable binding poses .
- QSAR Modeling: Correlate structural features (e.g., substituent electronegativity, logP) with activity data to identify key pharmacophores .
- ADMET Prediction: Use tools like SwissADME to filter derivatives with poor bioavailability or toxicity risks .
Basic: What are the critical parameters for scaling up synthesis without compromising purity?
Answer:
- Reagent Addition Rate: Control exothermic reactions (e.g., chloroacetyl chloride addition) via dropwise addition over 30–60 minutes .
- Temperature Control: Maintain reflux conditions (±2°C) to avoid side reactions .
- Workup Protocol: Scale recrystallization volumes proportionally (e.g., 10 mL solvent per gram of crude product) .
Advanced: How can researchers investigate the compound’s mechanism of action in cancer cells?
Answer:
- Flow Cytometry: Assess apoptosis induction (Annexin V/PI staining) and cell cycle arrest (e.g., G1/S phase block) .
- Western Blotting: Quantify expression of apoptotic markers (e.g., Bax, Bcl-2) and signaling proteins (e.g., p-AKT, ERK) .
- CRISPR Knockout: Validate target specificity by silencing putative targets (e.g., oncogenic kinases) and measuring resistance .
Basic: What analytical techniques validate the compound’s stability under storage conditions?
Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
- Mass Spectrometry: Identify degradation products (e.g., hydrolyzed acetamide or sulfanyl groups) .
- XRPD: Monitor crystallinity changes, which may affect solubility and bioavailability .
Advanced: How can reaction kinetics be optimized for large-scale synthesis?
Answer:
- Rate Law Determination: Use in situ FTIR or Raman spectroscopy to track reagent consumption and derive rate constants .
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 6 hours to 30 minutes) while maintaining yield .
- Continuous Flow Reactors: Improve heat/mass transfer and minimize side reactions compared to batch processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
